beta-Endorphin (18-31) (human)
Description
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYNMXVAYKDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H122N20O20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Post Translational Processing of Pro Opiomelanocortin Leading to Beta Endorphin 1 31
Pro-Opiomelanocortin (POMC) as the Precursor Polyprotein
Pro-opiomelanocortin (POMC) is a polypeptide precursor containing 241 amino acids. wikipedia.org It is synthesized from a larger 267-amino-acid precursor called pre-pro-opiomelanocortin (pre-POMC) through the removal of a 26-amino-acid signal peptide during translation. wikipedia.org The POMC gene, located on chromosome 2p23.3, encodes this crucial precursor. wikipedia.org
POMC is expressed in various tissues, most notably in the corticotroph cells of the anterior pituitary gland, the melanotrope cells of the intermediate lobe of the pituitary, neurons in the arcuate nucleus of the hypothalamus, and melanocytes in the skin. wikipedia.org This widespread distribution reflects the diverse functions of the peptides derived from it. The POMC precursor itself is inactive; its biological significance lies in the array of smaller, active peptides that are carved from its structure. wikipedia.orgnih.govresearchgate.net This processing is highly specific to the tissue type, leading to different peptide products in different locations. wikipedia.orgphysiology.org
Enzymatic Cleavage Pathways in Endorphin Biogenesis
The transformation of the inert POMC precursor into biologically active peptides is accomplished through a series of enzymatic cleavages. This intricate process is carried out by a specialized set of enzymes that recognize and cut at specific sites within the POMC sequence.
The primary enzymes responsible for the initial cleavage of POMC are the prohormone convertases, specifically prohormone convertase 1 (PC1, also known as PC3) and prohormone convertase 2 (PC2). oup.combioone.org These enzymes belong to the subtilisin/kexin-like family of serine proteases and cleave POMC at specific pairs of basic amino acid residues, such as Lys-Arg, Arg-Lys, Lys-Lys, or Arg-Arg. wikipedia.orgnih.gov
The expression of PC1 and PC2 is tissue-specific, which dictates the final peptide products. bioone.org In the anterior pituitary, where PC1 is the predominant convertase, POMC is cleaved to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). bioone.orgnih.govbioscientifica.com In the intermediate pituitary and the brain, both PC1 and PC2 are present. oup.combioone.org Here, PC2 further processes the initial products, cleaving ACTH to form α-melanocyte-stimulating hormone (α-MSH) and β-LPH to yield γ-lipotropin (γ-LPH) and beta-endorphin (B3029290). bioone.orgnih.govbioscientifica.comencyclopedia.pub
Following the initial cleavage by prohormone convertases, the resulting peptide fragments often have basic amino acid residues (lysine or arginine) remaining at their C-terminus. oup.comnih.gov Carboxypeptidase E (CPE), also known as carboxypeptidase H, is an exopeptidase that removes these C-terminal basic residues. oup.comwikipedia.orgnih.gov This "trimming" step is essential for the maturation and biological activity of many peptide hormones. wikipedia.orgmaayanlab.cloud For instance, in the production of α-MSH, CPE plays a crucial role in removing basic residues from the C-terminus of an ACTH intermediate. nih.gov While CPE is involved in the processing of many POMC-derived peptides, studies in mice with inactive CPE have shown that it is not essential for the synthesis of beta-endorphin (1-31) itself. encyclopedia.pub
Formation of Beta-Lipotropin (β-LPH) and Subsequent Generation of Beta-Endorphin (1-31)
The direct precursor to beta-endorphin is beta-lipotropin (β-LPH), a 91-residue polypeptide. bioscientifica.com The "prohormone theory," which proposed that biologically active peptides are derived from larger precursors, was first suggested based on the relationship between β-LPH and β-melanocyte-stimulating hormone (β-MSH). nih.govbioscientifica.com In the anterior pituitary, the action of PC1 on POMC generates β-LPH. nih.govbioscientifica.com
In tissues where PC2 is also present, such as the intermediate lobe of the pituitary and the brain, β-LPH undergoes further cleavage. nih.govencyclopedia.pub PC2 cleaves β-LPH to produce γ-lipotropin and the 31-amino acid peptide, beta-endorphin (1-31). encyclopedia.pubwikipedia.org This final cleavage step liberates the potent opioid peptide, which is the primary and most active form of beta-endorphin. encyclopedia.pubwikipedia.orgbioscientifica.com While shorter, less active forms of beta-endorphin exist, beta-endorphin (1-31) is the major form found in the anterior pituitary and key brain regions. encyclopedia.pubwikipedia.org
Table 1: Key Enzymes in Beta-Endorphin Biogenesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Prohormone Convertase 1 | PC1/PC3 | Initial cleavage of POMC to ACTH and β-LPH in the anterior pituitary. bioone.orgnih.govbioscientifica.com |
| Prohormone Convertase 2 | PC2 | Cleavage of β-LPH to γ-LPH and beta-endorphin in the intermediate pituitary and brain. bioone.orgnih.govbioscientifica.comencyclopedia.pub |
| Carboxypeptidase E | CPE | Removes C-terminal basic amino acid residues from peptide intermediates. oup.comwikipedia.orgnih.gov |
Table 2: Precursors and Products in the Beta-Endorphin Pathway
| Molecule | Description | Key Role |
|---|---|---|
| Pro-Opiomelanocortin | POMC | The initial 241-amino acid precursor polyprotein. wikipedia.org |
| Beta-Lipotropin | β-LPH | A 91-residue intermediate peptide derived from POMC. bioscientifica.com |
| Beta-Endorphin (1-31) | The final, 31-amino acid active opioid peptide. wikipedia.org |
Biotransformation and Enzymatic Degradation Pathways Yielding Beta Endorphin 18 31
Identification of Key Peptidases and Their Substrate Specificity for Beta-Endorphin (B3029290) (1-31) Cleavage at Position 17-18
Role of Neutral Endopeptidase (NEP) and Aminopeptidase (B13392206) N (APN)
Neutral endopeptidase (NEP, neprilysin) and aminopeptidase N (APN) are key zinc metallopeptidases involved in the degradation of various peptides, including endogenous opioids like enkephalins. nih.govpnas.org While their primary role is in the inactivation of enkephalins, their involvement in the metabolism of β-endorphin is also recognized as part of the broader enzymatic machinery that processes opioid peptides. researchgate.netnih.gov
Angiotensin-Converting Enzyme (ACE) and Serine Peptidases
Angiotensin-converting enzyme (ACE) and various serine peptidases are also implicated in the biotransformation of β-endorphin. nih.govfrontiersin.org ACE is known for its broad peptide cleavage properties and is widely distributed in numerous cell types. nih.govfrontiersin.org Serine peptidases, on the other hand, represent a large family of enzymes with diverse specificities. nih.govfrontiersin.org
Studies have indicated that serine proteases are responsible for the cleavage of β-endorphin 1-31, leading to the production of fragments such as β-endorphin 1-19 and β-endorphin 20-31. plos.orgplos.org Another study identified two specific cleavage sites in β-endorphin after leucine (B10760876) 17 and phenylalanine 18, with the cleavage after Phe18 potentially being mediated by cathepsin G, a type of serine protease. mdpi.com This enzymatic action directly contributes to the generation of C-terminal fragments, including those that would encompass the (18-31) sequence.
Insulin Degrading Enzyme Activity
Insulin-degrading enzyme (IDE), also known as insulysin, is a major peptidase involved in the degradation of several bioactive peptides, including insulin, glucagon, and β-endorphin. acs.orgwikipedia.orgresearchgate.net IDE is a zinc-binding protease that preferentially cleaves peptides on the amino side of hydrophobic or basic residues. acs.orgmerckmillipore.com
Research has shown that IDE has selective cleaving properties, producing β-endorphin 1-17 (γ-endorphin) and β-endorphin 1-18 from the full-length β-endorphin 1-31. nih.govfrontiersin.orgacs.org This cleavage consequently releases the corresponding C-terminal fragments, including β-endorphin 18-31 and β-endorphin 19-31. acs.orgmerckmillipore.com Kinetic studies have demonstrated that β-endorphin is a significant substrate for IDE. acs.orgmerckmillipore.com The enzyme is found in various cells, including T-cells, suggesting its role in modulating β-endorphin's actions on lymphocytes and in the conversion of β-endorphin to its metabolites. acs.org
Dipeptidyl Peptidase III (DPP III) and Dipeptidyl Peptidase IV (DPP IV)
Dipeptidyl peptidases are another class of enzymes involved in the metabolism of β-endorphin. nih.govfrontiersin.org Dipeptidyl peptidase IV (DPP IV) is a serine protease with a preference for cleaving peptides at proline residues. nih.govfrontiersin.org This specificity makes it a likely candidate for the cleavage of β-endorphin 1-31 to produce fragments like β-endorphin 1-13. nih.govfrontiersin.orgplos.org
Characterization of Beta-Endorphin (18-31) as a Major C-Terminal Metabolite
The enzymatic processing of β-endorphin results in a variety of N-terminal and C-terminal fragments. nih.govnih.gov Among these, β-endorphin (18-31) has been identified as a significant C-terminal metabolite. acs.orgmerckmillipore.com The generation and presence of this fragment are influenced by the specific enzymes present and the surrounding biochemical environment. nih.govplos.org
Analysis of N-terminal Cleavage Products and Resulting C-terminal Fragments
The biotransformation of β-endorphin 1-31 involves cleavage at multiple sites along the peptide chain. plos.orgnih.gov Incubation of β-endorphin 1-31 in inflamed tissue homogenates has revealed the production of numerous metabolites. plos.org Key N-terminal fragments identified include β-endorphin 1-13 and β-endorphin 1-17. plos.orgnih.gov
The generation of these N-terminal fragments inherently leads to the formation of corresponding C-terminal fragments. For instance, the cleavage producing β-endorphin 1-17 also yields the C-terminal fragment β-endorphin 18-31. acs.orgmerckmillipore.com Similarly, cleavage after phenylalanine 18 results in the N-terminal fragment β-endorphin 1-18 and the C-terminal fragment β-endorphin 19-31. plos.orgplos.orgmdpi.com Studies have identified potential cleavage sites between Leu17-Phe18, Phe18-Lys19, and Lys19-Asn20, all of which contribute to the generation of various C-terminal metabolites, including β-endorphin 18-31 and β-endorphin 20-31. plos.orgplos.org In studies with inflamed tissue, C-terminal metabolites like β-endorphin 19-31 and β-endorphin 20-31 were observed to have a higher mean residence time compared to N-terminal metabolites. plos.orgnih.gov
Influence of pH and Inflammatory Milieu on Degradation Kinetics and Fragment Production
The environment in which β-endorphin is released significantly impacts its degradation. The inflammatory milieu is characterized by conditions such as increased acidity (lower pH), elevated temperature, and higher metabolic activity, all of which can enhance enzymatic degradation. plos.orgnih.gov
Studies have demonstrated that the hydrolytic metabolism of β-endorphin 1-31 is faster in homogenized inflamed tissue compared to serum. nih.govfrontiersin.orgnih.gov Furthermore, the rate of metabolism is significantly higher at an acidic pH of 5.5 compared to a neutral pH of 7.4. nih.govfrontiersin.orgnih.gov This accelerated degradation in an acidic, inflammatory environment leads to a more rapid production of various fragments, including C-terminal metabolites. plos.org The acidic pH may also potentiate the effects of the opioid peptides that are produced. nih.gov The specific array of fragments generated is a direct result of the enzymatic activities that are heightened under these conditions. plos.orgnih.gov
Interactive Data Table: Enzymes Involved in Beta-Endorphin Degradation
| Enzyme | Type | Known Cleavage Products of Beta-Endorphin 1-31 | Resulting C-Terminal Fragments |
| Neutral Endopeptidase (NEP) | Zinc Metallopeptidase | Contributes to overall degradation | Indirectly influences fragment pool |
| Aminopeptidase N (APN) | Zinc Metallopeptidase | Contributes to overall degradation | Indirectly influences fragment pool |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metallopeptidase | Broad specificity | Various fragments |
| Serine Peptidases (e.g., Cathepsin G) | Serine Protease | β-endorphin 1-19, β-endorphin 20-31 | β-endorphin 20-31 and others |
| Insulin Degrading Enzyme (IDE) | Zinc Metalloprotease | β-endorphin 1-17, β-endorphin 1-18 | β-endorphin 18-31, β-endorphin 19-31 |
| Dipeptidyl Peptidase IV (DPP IV) | Serine Protease | β-endorphin 1-13 | β-endorphin 14-31 |
| Dipeptidyl Peptidase III (DPP III) | Zinc-Exopeptidase | Contributes to overall degradation | Indirectly influences fragment pool |
Interactive Data Table: Major Beta-Endorphin Fragments in Inflamed Tissue
| Fragment | Type | Observed Presence/Activity |
| β-endorphin 1-13 | N-terminal | Present for over 1 hour in inflamed tissue homogenates. nih.gov |
| β-endorphin 1-17 | N-terminal | Higher peak intensity in inflamed tissue homogenates. plos.orgnih.gov |
| β-endorphin 18-31 | C-terminal | Generated as a result of cleavage producing β-endorphin 1-17. acs.orgmerckmillipore.com |
| β-endorphin 19-31 | C-terminal | Higher mean residence time in inflamed tissue. nih.gov |
| β-endorphin 20-31 | C-terminal | Higher mean residence time in inflamed tissue. nih.gov |
Receptor Interactions and Pharmacological Actions of Beta Endorphin 18 31
Opioid Receptor Binding Profiles of Beta-Endorphin (B3029290) Fragments, Including (18-31)
The affinity and activity of beta-endorphin fragments at classical opioid receptors are largely dependent on their amino acid sequence, particularly the N-terminal region.
Full-length beta-endorphin (1-31) is a non-selective endogenous peptide with a high affinity for mu-opioid receptors (MOR) and delta-opioid receptors (DOR). plos.orgfrontiersin.org Truncation of the C-terminal end generally leads to a reduction in affinity for MOR. nih.govrockefeller.edu For instance, fragments such as beta-endorphin (1-16), (1-17), and (1-18) all exhibit reduced affinity for MOR compared to the parent molecule. nih.govrockefeller.edu The N-terminal tyrosine residue is crucial for high-affinity binding to classical opioid receptors. plos.org Consequently, C-terminal fragments like beta-endorphin (18-31), which lack this N-terminal motif, are not expected to bind to MOR with significant affinity in the same manner as the full-length peptide. Research indicates that the primary analgesic effects of beta-endorphin are mediated by the full-length peptide, which is significantly more potent than its shorter forms like beta-endorphin (1-27). mdpi.com
| Compound | Comparative Affinity for MOR | Reference |
|---|---|---|
| beta-Endorphin (1-31) | High | plos.orgfrontiersin.org |
| beta-Endorphin (1-18) | Reduced compared to (1-31) | nih.govrockefeller.edu |
| beta-Endorphin (1-17) | Reduced compared to (1-31) | nih.govrockefeller.edu |
| beta-Endorphin (1-16) | Reduced compared to (1-31) | nih.gov |
| beta-Endorphin (18-31) | Lacks N-terminal for classical binding | plos.org |
| Compound | DOR Affinity/Potency | KOR Affinity/Potency | Reference |
|---|---|---|---|
| beta-Endorphin (1-31) | High affinity | Limited effect | plos.orgfrontiersin.orgnih.gov |
| beta-Endorphin (1-18) | Reduced affinity | Reduced affinity | nih.govrockefeller.edu |
| beta-Endorphin (1-9) | Highest potency among tested fragments | Not specified | plos.orgnih.gov |
The functional activity of beta-endorphin fragments can vary significantly. While many N-terminal fragments act as pure opiate agonists, albeit with lower potency than the full peptide, some have been reported to exhibit antagonist properties. nih.govoup.com For example, beta-endorphin (1-27) has been shown in some studies to antagonize the analgesic effects of beta-endorphin (1-31). frontiersin.orgpnas.org However, other in vitro and in vivo studies have refuted this, suggesting that shorter forms are full agonists. mdpi.comnih.gov The C-terminal fragment beta-endorphin (18-31) itself does not appear to have direct agonist or antagonist activity at classical opioid receptors.
Non-Opioid Receptor-Mediated Activities of Beta-Endorphin (18-31)
Emerging evidence highlights the significant role of beta-endorphin (18-31) and other fragments in modulating cellular functions through non-opioid receptor pathways. nih.gov
Recent studies have implicated sigma receptors in the actions of beta-endorphin derivatives. Specifically, αN-acetyl β-endorphin has been identified as an endogenous ligand for the sigma-1 receptor (σ1R), where it can regulate mu-opioid receptor signaling. nih.gov While the direct interaction of beta-endorphin (18-31) with sigma receptors is still under investigation, the involvement of these receptors in the broader pharmacology of beta-endorphin is becoming increasingly clear. The sigma-1 receptor appears to inhibit mu-opioid receptor-mediated analgesia, whereas the sigma-2 receptor (σ2R) facilitates it. nih.gov This suggests a complex interplay between the opioid and sigma receptor systems, potentially influenced by various beta-endorphin fragments.
Beta-endorphin and its fragments, including (18-31), can exert effects on the immune system through non-opioid mechanisms. nih.gov For instance, T-cell proliferation can be modulated by beta-endorphin (1-31), beta-endorphin (6-31), and beta-endorphin (18-31) at non-opioid receptors. frontiersin.orgnih.gov These actions are often not blocked by the opioid antagonist naloxone, confirming their non-opioid nature. nih.gov The effects of endogenous opioids are known to extend to cytokine receptors and ion channels, contributing to their diverse pharmacological profile beyond analgesia. frontiersin.org For example, beta-endorphin can modulate the expression or release of cytokines, which in turn can affect cell proliferation and chemotaxis. nih.gov
Intracellular Signaling Cascades Associated with Beta-Endorphin (18-31) Action
The intracellular signaling pathways activated by beta-endorphin and its fragments are complex and primarily initiated by their interaction with cell surface receptors. While the parent molecule, beta-endorphin (1-31), and its N-terminal fragments predominantly signal through classical G protein-coupled opioid receptors, the C-terminal fragment, beta-endorphin (18-31), appears to exert its effects through different mechanisms, including non-opioid pathways.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation by Beta-Endorphin Fragments
The modulation of cyclic adenosine monophosphate (cAMP), a critical second messenger, is a hallmark of classical opioid receptor activation. Opioid receptors are coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This results in decreased intracellular cAMP levels. mdpi.comdovepress.com
Research has extensively documented the ability of beta-endorphin (1-31) and its N-terminal fragments to inhibit forskolin-stimulated cAMP accumulation in cells expressing mu-opioid receptors (MOR) and delta-opioid receptors (DOR). nih.govplos.org For instance, studies using human embryonic kidney (HEK) cells expressing these receptors have shown that beta-endorphin (1-31) and its N-terminal fragments, such as BE (1-11), BE (1-13), BE (1-17), and BE (1-20), can effectively inhibit cAMP production. nih.govconsensus.app The potency of these fragments in inhibiting cAMP can vary, as indicated by their half-maximal inhibitory concentration (IC50) values.
However, direct evidence detailing the modulation of cAMP levels by the C-terminal fragment, beta-endorphin (18-31), is scarce in the current scientific literature. This fragment is a known major metabolite of beta-endorphin (1-31) degradation. nih.gov Its biological activities appear to diverge from the classical opioid-mediated signaling that involves cAMP inhibition. Studies have indicated that beta-endorphin (18-31) can modulate immune functions, such as T cell proliferation, through non-opioid receptors. nih.govfrontiersin.org The intracellular signaling cascades associated with these non-opioid actions have not been fully elucidated and may not involve the cAMP pathway in the same manner as the N-terminal fragments.
Table 1: Potency of Beta-Endorphin Fragments in Inhibiting Forskolin-Induced cAMP Accumulation in HEK-DOR Cells
| Compound | IC50 (nM) |
|---|---|
| beta-Endorphin (1-31) | 1.3 ± 0.5 |
| beta-Endorphin (1-9) | 11.2 ± 3.8 |
| beta-Endorphin (1-13) | 2.5 ± 1.1 |
| beta-Endorphin (1-17) | 3.4 ± 1.2 |
| beta-Endorphin (1-20) | 4.1 ± 1.9 |
Data derived from studies on N-terminal fragments and the parent molecule. nih.gov There is a lack of direct data for beta-endorphin (18-31).
Biological Roles and Functional Implications of Human Beta Endorphin 18 31
Neuroimmunomodulatory Roles of Beta-Endorphin (B3029290) (18-31)
Neuroimmunomodulation refers to the complex interactions between the nervous and immune systems. Beta-endorphin and its fragments are key mediators in this crosstalk, being found in both the central nervous system and the immune system. nih.gov
The dualistic effect of beta-endorphin on T-cell proliferation is a prime example of neuroimmunomodulation, where different fragments of the same parent molecule have opposing actions, allowing for fine-tuned regulation. nih.gov The C-terminal moiety, including beta-endorphin (18-31), enhances T-cell proliferation through non-opioid receptors, while the N-terminal portion can prevent this stimulation via opioid receptors. nih.gov This demonstrates a sophisticated interplay where neuropeptides released in response to stress or pain can be processed by immune cells, and the resulting fragments then regulate the function of those same immune cells. nih.gov This feedback loop, where a neuropeptide product directly influences immune cell activity, is a cornerstone of neuroimmune communication.
The microenvironment of inflamed tissue is characterized by harsh conditions, including increased acidity (low pH) and high enzymatic activity, which promote the rapid degradation of peptides. plos.org Studies have shown that the metabolism of beta-endorphin is significantly faster in homogenized inflamed tissue compared to plasma. plos.org This biotransformation leads to the appearance of various fragments, including beta-endorphin (18-31), within minutes of the parent peptide's incubation in inflamed tissue models. plos.org
The local production of beta-endorphin (18-31) within these specific microenvironments suggests it has a distinct regulatory role tailored to the inflammatory context. nih.govfrontiersin.org By being generated directly at the site of inflammation and subsequently stimulating local T-cell proliferation, beta-endorphin (18-31) can contribute to the amplification and maintenance of the immune response where it is most needed. nih.govnih.gov This localized action, driven by the unique conditions of the inflamed tissue, highlights a sophisticated level of regulation within neuroimmune processes. plos.org
Methodological Approaches and Research Paradigms for Studying Human Beta Endorphin 18 31
Advanced Quantitative and Qualitative Analytical Techniques
The accurate identification and quantification of beta-endorphin (B3029290) (18-31) and other related fragments are foundational to understanding their roles. The low concentrations and potential for rapid degradation of these peptides in biological samples present significant analytical challenges. To address this, researchers employ several advanced techniques that offer high specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fragment Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the definitive identification and quantification of beta-endorphin fragments. This method combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
In a typical workflow, a biological sample, such as a tissue homogenate, is first prepared to extract the peptides of interest. nih.gov This often involves the addition of a stable isotope-labeled internal standard, such as (2H4-Ile22)BE1-31, to ensure accurate quantification by accounting for sample loss during preparation. nih.gov The sample then undergoes purification, often using a combination of solid-phase extraction (e.g., Sep-Pak chromatography) and gradient high-performance liquid chromatography (HPLC). nih.gov
For enhanced sensitivity and specificity, the full-length beta-endorphin may be subjected to enzymatic digestion, for instance with trypsin, to yield smaller, more readily analyzable fragments. nih.govresearchgate.net The resulting peptides are then separated by reversed-phase HPLC. nih.govchromatographyonline.com The effluent from the HPLC column is introduced into the mass spectrometer. Detection is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target peptide and its internal standard are monitored. nih.govresearchgate.netchromatographyonline.com This highly selective approach allows for the quantification of endogenous beta-endorphin and its metabolites, even in complex biological matrices. nih.govresearchgate.net For instance, the transition of the 5+ charged molecular ion of beta-endorphin (1-31) to a specific fragment ion (m/z 694/136) has been used for its detection. chromatographyonline.com
Studies utilizing LC-MS/MS have successfully identified numerous biotransformation fragments of beta-endorphin (1-31) in inflamed tissue homogenates, including the C-terminal fragment beta-endorphin (18-31). nih.govplos.org These investigations have revealed that the metabolism of beta-endorphin is significantly faster in inflamed tissue compared to serum, particularly at the acidic pH characteristic of inflammatory environments. plos.orgnih.govfrontiersin.org
Table 1: LC-MS/MS Parameters for Beta-Endorphin Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Method | Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.netchromatographyonline.com |
| Internal Standard | Stable isotope-labeled beta-endorphin (e.g., (2H4-Ile22)BE1-31) | nih.govresearchgate.net |
| Sample Preparation | Solid-phase extraction, HPLC purification, optional trypsin digestion | nih.govresearchgate.net |
| Application | Quantification of endogenous beta-endorphin and its metabolites in tissue extracts | nih.govresearchgate.netplos.org |
In Vitro Experimental Models for Studying Metabolism and Activity
In vitro models are indispensable for investigating the biotransformation of beta-endorphin and the specific biological activities of its fragments, such as beta-endorphin (18-31), in a controlled environment. These systems allow for the detailed study of enzymatic processes and cellular responses.
Cell Culture Systems (e.g., T cells, Thymoma cells, Aortic Endothelial Cells, Keratinocytes)
Various cell culture systems have been employed to study the metabolism and activity of beta-endorphin and its derivatives. Studies using CD4+ and CD8+ T cells, as well as the thymoma cell line EL4, have shown that extracellular beta-endorphin is metabolized by a secreted, metal-dependent, thiol peptidase. nih.gov This enzymatic activity leads to the production of several fragments, including beta-endorphin (1-17), beta-endorphin (1-18), beta-endorphin (18-31), and beta-endorphin (19-31). nih.gov
Research has also demonstrated that C-terminal fragments of beta-endorphin can modulate immune cell function. Specifically, beta-endorphin (18-31) has been shown to enhance rat T-cell proliferation. nih.govnih.govnih.gov This effect is mediated through non-opioid receptors, highlighting a distinct biological role for this C-terminal fragment. nih.govfrontiersin.org
In the context of skin biology, cultured human keratinocytes have been identified as a source of beta-endorphin. mibellebiochemistry.com Studies have shown that beta-endorphin can stimulate the migration of keratinocytes, suggesting a role in wound healing and tissue regeneration. mibellebiochemistry.com Furthermore, the metabolism of beta-endorphin has been examined in cultured aortic endothelial cells. researchgate.net
Tissue Homogenates and Organotypic Slice Cultures for Biotransformation Studies
Tissue homogenates provide a robust in vitro system to study the biotransformation of peptides under conditions that reflect the enzymatic milieu of a specific tissue. Studies using homogenates of inflamed rat tissue have been particularly insightful. nih.govfrontiersin.org These experiments have demonstrated that beta-endorphin (1-31) is rapidly metabolized in this environment, with a significantly higher rate of degradation compared to serum. plos.orgnih.govfrontiersin.org
The acidic environment typical of inflamed tissue (pH 5.5) further accelerates this biotransformation. plos.orgnih.govfrontiersin.org Using LC-MS/MS analysis of these homogenates, researchers have identified a multitude of fragments, confirming that enzymatic cleavage occurs at several sites along the peptide chain. nih.govplos.org Notably, the cleavage between Leu-17 and Phe-18, and between Phe-18 and Lys-19, leads to the formation of C-terminal fragments like beta-endorphin (18-31) and beta-endorphin (19-31). nih.govnih.gov
Organotypic brain slice cultures represent a more complex in vitro model that preserves the three-dimensional architecture and cellular connectivity of the original tissue. nih.govnih.gov While specific studies focusing on beta-endorphin (18-31) metabolism in these cultures are not extensively detailed in the provided context, this model is a powerful tool for studying neurobiological processes. nih.gov Slices can be maintained for extended periods, allowing for long-term studies of peptide metabolism and function within a preserved neural microenvironment. nih.gov These cultures can be analyzed using a variety of techniques, including immunohistochemistry, ELISA, and HPLC, making them suitable for future investigations into the biotransformation of beta-endorphin in the central nervous system. nih.gov
In Vivo Non-Human Animal Models for Functional Characterization
The study of human beta-endorphin (18-31) and its parent molecule, beta-endorphin (1-31), in living organisms is crucial for understanding their physiological roles, metabolic fate, and potential therapeutic activities. Due to ethical and practical limitations in human research, non-human animal models, particularly rodents, have become indispensable tools. These models allow for controlled investigations into the complex interactions of these peptides within a biological system.
Rodent Models for Metabolism and Activity Studies
Rodent models, primarily rats and mice, have been extensively used to investigate the metabolism and diverse activities of beta-endorphin and its fragments. These studies have provided valuable insights into how these peptides are processed in the body and their resulting physiological effects.
One area of focus has been the role of beta-endorphin in energy balance and feeding behavior. Studies in male rats have demonstrated that a single intracerebroventricular (icv) injection of beta-endorphin (1-31) can stimulate food intake. oup.com This effect, however, was not sustained with chronic infusion. oup.com Interestingly, the stimulatory effect on feeding was specific to the full-length peptide, beta-endorphin (1-31), and was not observed with the shorter fragment, beta-endorphin (1-27). oup.com This highlights the importance of the C-terminal portion of the molecule for this particular biological activity.
In the context of pathological conditions, rodent models of activity-based anorexia (ABA) have been employed. Research in female rats undergoing an ABA paradigm has implicated the proopiomelanocortin (POMC) system, the precursor to beta-endorphin. nih.gov Furthermore, studies in both male and female mice subjected to ABA have shown increased Pomc mRNA levels, with female mice also exhibiting elevated levels of beta-endorphin. nih.gov
Beyond metabolism, anesthetized rat models have been utilized to assess the cardiovascular effects of beta-endorphin and its truncated forms. For instance, studies have examined the impact of these peptides on blood pressure and heart rate, revealing complex physiological responses. frontiersin.orgnih.gov
The following table summarizes key findings from rodent studies on the activity of beta-endorphin and its fragments.
| Model Organism | Peptide Studied | Key Findings |
| Male Rats | β-Endorphin (1-31) | Stimulated food intake over a 2- to 6-hour period following a single intracerebroventricular injection. oup.com |
| Male Rats | β-Endorphin (1-27) | Did not stimulate food intake, indicating specificity of the full-length peptide for this effect. oup.com |
| Female and Male Mice | β-Endorphin | Increased Pomc mRNA levels were observed in mice undergoing an activity-based anorexia paradigm. nih.gov |
| Female Mice | β-Endorphin | Increased levels of β-endorphin were found in female mice subjected to the activity-based anorexia model. nih.gov |
| Anesthetized Rats | β-Endorphin (1-31) and truncated peptides | Investigated for effects on blood pressure and heart rate. frontiersin.orgnih.gov |
Investigation of Fragment Levels in Biological Fluids (e.g., rat serum, cerebrospinal fluid)
To understand the physiological relevance of beta-endorphin fragments, it is essential to measure their presence and concentration in various biological fluids. Studies in rats have been instrumental in characterizing the biotransformation of beta-endorphin (1-31) and identifying its resulting metabolites in fluids such as serum and cerebrospinal fluid (CSF).
Research has shown that the metabolism of beta-endorphin (1-31) can be significantly influenced by the local environment. For example, the hydrolytic metabolism of beta-endorphin (1-31) in homogenized inflamed rat tissue was found to be faster than in serum. frontiersin.orgnih.gov The rate of metabolism was also higher at an acidic pH of 5.5, which is characteristic of inflamed tissues, compared to a physiological pH of 7.4. nih.govplos.orgplos.org
Studies analyzing the extracellular biotransformation of beta-endorphin (1-31) in rat striatum and cerebrospinal fluid have identified primary metabolites, including beta-endorphin (1-16), beta-endorphin (1-17), and beta-endorphin (1-18). plos.org This suggests that the amino acid sequence around residues 16 to 19 is a potential site for enzymatic cleavage. plos.org The detection of fragments like beta-endorphin (18-31) in various tissues and cell types further confirms that the Leu-Phe bond (residues 17-18) is a key site for enzymatic degradation. plos.orgplos.org
It is also important to note that the levels of beta-endorphin in the central nervous system (as measured in the CSF) and the peripheral circulation (measured in plasma) can be regulated independently. nih.gov Studies in rodents have shown a complete dissociation between blood and CSF levels of beta-endorphin, indicating that an intact blood-brain barrier prevents its free exchange. nih.gov
The table below outlines the key findings regarding the levels and metabolism of beta-endorphin fragments in rat biological fluids and tissues.
| Biological Matrix | Key Findings |
| Rat Inflamed Tissue | Hydrolytic metabolism of β-endorphin (1-31) is faster than in serum. frontiersin.orgnih.gov |
| Rat Inflamed Tissue | Rate of metabolism is higher at pH 5.5 compared to pH 7.4. nih.govplos.orgplos.org |
| Rat Striatum and CSF | Primary metabolites identified include β-endorphin (1-16), (1-17), and (1-18). plos.org |
| Rat Serum and CSF | Levels of β-endorphin can be independently regulated, with the blood-brain barrier limiting free exchange. nih.gov |
Computational and Structural Biology Approaches
In addition to in vivo studies, computational and structural biology methods provide powerful tools to investigate the properties of human beta-endorphin (18-31) at a molecular level. These approaches allow for detailed analysis of peptide structure, its interactions with receptors, and the specific roles of individual amino acids.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the three-dimensional structure of molecules and how they might bind to one another. In the absence of an experimentally determined structure for beta-endorphin in the Protein Data Bank, researchers have turned to ab initio modeling to predict its structure. academicjournals.orgacademicjournals.org
One such study utilized the Quark algorithm for ab initio structure prediction of beta-endorphin. academicjournals.orgacademicjournals.org The quality of the predicted model was then validated using tools like the PROCHECK server. academicjournals.orgacademicjournals.org Following the modeling of the peptide, docking studies were performed to simulate its interaction with the three main subtypes of opioid receptors: mu, kappa, and gamma. academicjournals.orgacademicjournals.org These docking simulations aim to identify the most likely binding poses and the specific amino acid residues involved in the interaction between beta-endorphin and its receptors. academicjournals.orgacademicjournals.org This approach provides valuable insights into the molecular basis of the peptide's function and its receptor selectivity. academicjournals.orgacademicjournals.org
Analysis of Amino Acid Residues Critical for Fragment Functionality
Identifying the specific amino acid residues that are crucial for the function of beta-endorphin and its fragments is a key area of research. Computational tools, in conjunction with experimental data, can pinpoint these critical residues.
The ConSurf web server has been used to identify functionally important regions in beta-endorphin by analyzing the evolutionary conservation of its amino acid sequence. academicjournals.orgacademicjournals.org This analysis predicted high conservation scores for several residues, including Gln 11, Lys 9, Phe 18, and Lys 29. academicjournals.org The results from these conservation analyses were found to be in agreement with the docking studies, which also implicated these residues in binding to opioid receptors. academicjournals.org Specifically, Gln 11 was involved in interactions with both mu and delta opioid receptors, while Lys 9, Phe 18, and Lys 29 were found to be important for binding to both delta and kappa opioid receptors. academicjournals.org
Experimental studies have also highlighted the critical role of certain residues. The N-terminal tyrosine (Tyr 1) is well-established as a crucial structural determinant for the high-affinity binding of beta-endorphin to classical opioid receptors and for its analgesic activity. plos.org Furthermore, biotransformation studies have identified specific cleavage sites within the beta-endorphin sequence, such as the Leu17-Phe18 bond, which leads to the generation of fragments like beta-endorphin (18-31). plos.orgplos.org The susceptibility of this bond to enzymatic action underscores the importance of the surrounding amino acid sequence for the metabolic stability and ultimate biological activity of the parent peptide and its resulting fragments. plos.orgplos.org
The following table summarizes the key amino acid residues of beta-endorphin and their identified or predicted functions.
| Amino Acid Residue(s) | Method of Identification | Functional Significance |
| Gln 11 | ConSurf Analysis, Docking Studies | Predicted to be highly conserved and involved in binding to mu and delta opioid receptors. academicjournals.org |
| Lys 9, Phe 18, Lys 29 | ConSurf Analysis, Docking Studies | Predicted to be highly conserved and involved in binding to delta and kappa opioid receptors. academicjournals.org |
| Tyr 1 | Experimental Studies | Necessary for high-affinity binding to classical opioid receptors and for analgesic activity. plos.org |
| Leu 17 - Phe 18 | Biotransformation Studies | A key site for enzymatic cleavage, leading to the generation of N- and C-terminal fragments. plos.orgplos.org |
Future Research Directions and Potential Academic Applications of Beta Endorphin 18 31
Elucidating Novel Pharmacological Targets and Mechanistic Pathways of Beta-Endorphin (B3029290) (18-31)
Future research will critically focus on identifying and characterizing the specific molecular targets of beta-endorphin (18-31). Unlike its parent molecule, beta-endorphin (1-31), which is a potent agonist at mu and kappa opioid receptors, the (18-31) fragment appears to exert its effects through non-opioid pathways. wikipedia.orgnih.gov This is a pivotal area of investigation, as it suggests a diversification of function derived from a single precursor molecule.
Studies have shown that beta-endorphin (18-31) can modulate immune cell activity. For instance, this fragment, along with beta-endorphin (6-31), was found to enhance the production of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) by murine CD4+ T cells. nih.gov This effect was not blocked by the opioid antagonist naloxone, confirming that the action is independent of classical opioid receptors. nih.gov This points toward the existence of novel, yet-to-be-identified receptors or binding sites on immune cells that specifically recognize the C-terminal region of beta-endorphin.
A key research direction will be the use of modern pharmacological and proteomic techniques to isolate and identify these binding sites. Elucidating the downstream signaling cascades activated by the binding of beta-endorphin (18-31) to these novel targets is the next logical step. Investigating these pathways will clarify how this fragment transduces its immunomodulatory effects, offering a more complete picture of its mechanism of action.
Investigating Specific Physiological and Pathophysiological Roles of the Fragment in Health and Disease States
Building on the discovery of its immunomodulatory functions, a significant area of future research lies in defining the precise physiological and pathophysiological roles of beta-endorphin (18-31). The biotransformation of the parent beta-endorphin (1-31) molecule within inflamed tissue has been shown to produce various fragments, including beta-endorphin (18-31). nih.govplos.org This suggests that the fragment is naturally present in states of inflammation and may play a regulatory role.
Future investigations should aim to quantify the levels of beta-endorphin (18-31) in various tissues during health and in specific disease states, such as chronic inflammatory conditions, autoimmune disorders, and neurodegenerative diseases. nih.gov Correlating the concentration of this fragment with disease activity or specific symptoms could establish its role as a biomarker.
Furthermore, functional studies are needed to determine the consequences of its immunomodulatory actions. For example, while beta-endorphin (18-31) stimulates cytokine production by certain T cells, it appears to have no effect on the phagocytic activity of peritoneal macrophages. nih.govnih.gov This functional specificity needs to be explored in greater detail across a wider range of immune cells and processes. Understanding whether the net effect of beta-endorphin (18-31) in an inflammatory context is pro-inflammatory or anti-inflammatory is a critical question for its potential therapeutic relevance.
Table 1: Observed Immunological Activities of Beta-Endorphin Fragments
| Fragment | Cell Type | Observed Effect | Receptor Type | Reference |
|---|---|---|---|---|
| β-Endorphin (18-31) | Murine CD4+ T cells | Enhanced IL-2 & IL-4 Production | Non-Opioid | nih.gov |
| β-Endorphin (18-31) | T cells | Modulated Proliferation | Non-Opioid | nih.govfrontiersin.org |
| β-Endorphin (18-31) | Mouse Peritoneal Macrophages | No effect on phagocytosis | N/A | nih.gov |
| β-Endorphin (1-31) | T cells | Modulated Proliferation | Non-Opioid | nih.gov |
| β-Endorphin (6-31) | Murine CD4+ T cells | Enhanced IL-2 & IL-4 Production | Non-Opioid | nih.gov |
| β-Endorphin (28-31) | Mouse Peritoneal Macrophages | No effect on phagocytosis | N/A | nih.gov |
Development of Advanced Research Tools and Probes for Fragment-Specific Studies
A significant hurdle in delineating the specific functions of beta-endorphin (18-31) is the lack of research tools designed to specifically target and study this fragment. Currently, many antibodies used in research recognize the full-length beta-endorphin (1-31) and other fragments, making it difficult to isolate the effects and presence of the (18-31) sequence alone. nih.gov
Therefore, a crucial direction for future academic application is the development of highly specific monoclonal antibodies that exclusively bind to the beta-endorphin (18-31) fragment. Such antibodies would be invaluable for:
Quantitative Assays: Developing sensitive and specific enzyme-linked immunosorbent assays (ELISAs) to accurately measure the concentration of beta-endorphin (18-31) in biological samples.
Immunohistochemistry: Mapping the precise location of the fragment within tissues, particularly in the central nervous system and immune microenvironments.
Functional Blocking: Using these antibodies as antagonists to block the activity of beta-endorphin (18-31) in in vitro and in vivo models, thereby clarifying its specific biological contributions.
Additionally, the synthesis of fluorescently-labeled or radiolabeled versions of beta-endorphin (18-31) would serve as powerful probes for receptor binding assays and for tracking the fragment's distribution and fate within biological systems.
Exploring the Broader Contribution of Beta-Endorphin (18-31) to Endogenous Opioid System Complexity
The existence of biologically active fragments like beta-endorphin (18-31) with functions distinct from the parent peptide adds a significant layer of complexity to the endogenous opioid system. nih.gov The traditional view focuses on the direct action of primary opioid peptides on their cognate receptors. However, the biotransformation of beta-endorphin into various fragments with different, and sometimes opposing, activities suggests a more sophisticated regulatory network.
Future research should adopt a more holistic view, considering the entire "endorphinome"—the full spectrum of peptides derived from pro-opiomelanocortin and their collective physiological impact. For example, while the N-terminal portion of beta-endorphin is critical for opioid receptor binding and analgesia, the C-terminal fragment (18-31) engages in non-opioid immunomodulation. wikipedia.orgnih.gov Simultaneously, other fragments like beta-endorphin (1-27) have been reported to act as antagonists to the parent molecule's analgesic effects. nih.gov
Q & A
Basic: What experimental methodologies are recommended for quantifying beta-Endorphin (18-31) in human plasma?
Answer: Beta-Endorphin (18-31) quantification typically employs immunoassays such as ELISA, which offers sensitivity down to 5.11 pg/mL . Advanced detection methods like mass spectrometry (LC-MS/MS) are increasingly used for higher specificity, particularly in differentiating between endogenous peptides and exogenous fragments. Researchers must validate assays using standardized protocols (e.g., pre-coated plates, TMB substrates) and account for pre-analytical variables (e.g., sample collection timing, anticoagulant use) to minimize variability .
Basic: How does beta-Endorphin (18-31) modulate pain pathways in experimental models?
Answer: Beta-Endorphin (18-31) interacts with mu-opioid receptors to inhibit excitatory neurotransmitters like Substance P and Glutamic Acid, as demonstrated in Gate Control Theory-based studies. Experimental designs often measure correlations between beta-Endorphin levels and pain thresholds using pressure algometry or thermal stimulation. For example, Dawson et al. (2014) found no direct correlation between beta-Endorphin levels and mechanical pain thresholds in temporomandibular disorder (TMD) patients, suggesting context-dependent mechanisms .
Advanced: How can researchers address contradictions in beta-Endorphin (18-31) levels under stress or pain conditions?
Answer: Contradictory findings (e.g., stress-induced increases vs. no change in pain models) may stem from confounding variables such as:
- Temporal dynamics : Acute vs. chronic stress protocols (e.g., exercise-induced vs. psychological stress).
- Endpoint selection : Combining biochemical assays (plasma/serum levels) with functional MRI or receptor-binding studies.
- Population stratification : Genetic polymorphisms (e.g., ACE-ID/DD genes) affecting peptide metabolism .
A meta-analytical approach, as suggested by Zoeller et al. (2012), can harmonize disparate datasets by applying strict inclusion criteria (e.g., standardized stress paradigms) .
Advanced: What statistical frameworks are optimal for analyzing beta-Endorphin (18-31) data in longitudinal studies?
Answer: Paired t-tests or repeated-measures ANOVA are suitable for pre/post-intervention designs (e.g., exercise-induced beta-Endorphin changes) . For genetic association studies (e.g., ACE gene variants), mixed-effects models can account for within-subject variability. Software tools like MYSTAT or R packages (lme4) enable replication of complex analyses, such as covariance adjustments for age or comorbidities .
Advanced: How to evaluate beta-Endorphin (18-31)’s role in psychiatric disorders amid measurement variability?
Answer: Key strategies include:
- Multi-modal assessment : Combine plasma measurements with cerebrospinal fluid (CSF) sampling to account for blood-brain barrier dynamics.
- Confounder control : Adjust for variables like medication use (e.g., SSRIs) or circadian rhythms via time-matched sampling.
- Longitudinal designs : Track beta-Endorphin levels alongside clinical outcomes (e.g., depression remission) to establish predictive validity .
Ethical: What guidelines govern human subject research involving beta-Endorphin (18-31)?
Answer: Researchers must adhere to:
- Informed consent : Disclose risks of repeated blood draws or stress protocols .
- Participant selection : Exclude vulnerable populations (e.g., minors, pregnant individuals) unless justified by therapeutic intent .
- Data transparency : Share raw datasets (anonymized) to enable independent validation, per Endocrine Society guidelines .
Methodological: How to design a study investigating beta-Endorphin (18-31)’s interaction with neurotransmitter systems?
Answer: A dual-mechanism approach is recommended:
In vitro : Use receptor-binding assays (e.g., mu-opioid receptor transfected cells) to quantify affinity.
In vivo : Apply microdialysis in animal models to measure real-time changes in Substance P/Glutamic Acid during beta-Endorphin infusion.
Human studies should integrate PET imaging with radiolabeled ligands to map receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
